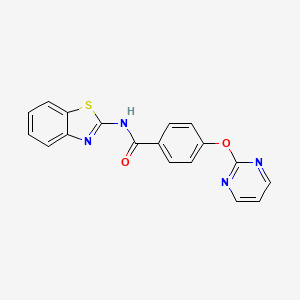

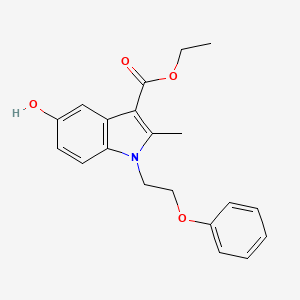

N-(4-hydroxyphenyl)-1-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is structurally related to 4-aminophenol and metol .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-1-piperidinecarboxamide” were not found, a method for synthesizing a compound with a similar structure, “N-(4-hydroxyphenyl)acetamide”, involves treating p-aminophenol with chloracetic acid in a solvent .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-Hydroxyphenyl)maleimide”, has been characterized using FTIR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

In the case of “N-(4-Hydroxyphenyl)maleimide”, introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring .

Physical And Chemical Properties Analysis

“N-(4-Hydroxyphenyl)glycine” is typically characterized as thin plates of white or silvery powder, although aged samples appear brown .

Scientific Research Applications

Anticancer Properties

Piperidine derivatives have garnered attention for their potential anticancer activity. Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) enhance cytotoxicity .

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)piperidine-1-carboxamide, also known as N-(4-hydroxyphenyl)-1-piperidinecarboxamide, is a complex compound with multiple potential targets. It has been identified as a multi-target ligand of aminergic G protein-coupled receptors (GPCRs) . It has also been suggested to target DNA gyrase, an enzyme involved in DNA replication and transcription .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it forms an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 of the aminergic GPCRs .

Biochemical Pathways

The biochemical pathways affected by N-(4-hydroxyphenyl)piperidine-1-carboxamide are diverse due to its multi-target nature. It can influence the signaling pathways associated with aminergic GPCRs . Additionally, by inhibiting DNA gyrase, it can disrupt DNA replication and transcription, affecting the growth and proliferation of cells .

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)piperidine-1-carboxamide’s action are dependent on its targets. By interacting with aminergic GPCRs, it can modulate neurotransmission . Its inhibition of DNA gyrase can lead to the disruption of DNA replication and transcription, potentially leading to cell death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-hydroxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZTZPPJIZPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)